Retro-Arg-malonyl-Asp-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

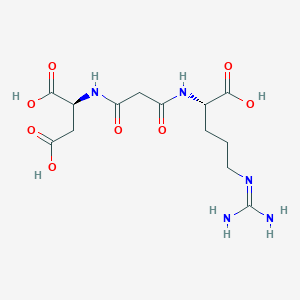

Retro-Arg-malonyl-Asp-OH is a useful research compound. Its molecular formula is C13H21N5O8 and its molecular weight is 375.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics and Synthesis

Retro-Arg-malonyl-Asp-OH is a modified peptide that incorporates a retro-inverso design, where the sequence of amino acids is reversed and natural L-amino acids are replaced with their D-counterparts. This modification enhances stability against enzymatic degradation, making it a valuable candidate for therapeutic applications . The synthesis of such peptides typically involves methods like the Curtius and Hofmann rearrangements, which allow for the incorporation of malonyl residues essential for biological activity .

Immunological Applications

One of the primary applications of this compound lies in immunology. The compound has been studied for its potential as an immunogen and immunomodulator . Research indicates that retro-inverso peptides can stimulate immune responses more effectively than their natural counterparts due to their enhanced resistance to proteolytic enzymes .

Case Study: Immune Response Enhancement

A study demonstrated that retro-inverso peptides could serve as effective vaccines by eliciting robust immune responses in animal models. These peptides exhibited higher activity compared to native peptides, suggesting their utility in vaccine development .

Drug Design and Therapeutics

This compound has also shown promise in drug design, particularly in developing antimicrobial and anti-inflammatory agents . The structural modifications inherent to retro-inverso peptides increase their compatibility with biological targets while reducing degradation rates .

Case Study: Antimicrobial Activity

Research has highlighted the antimicrobial properties of modified peptides, including this compound. In vitro studies revealed that these compounds could inhibit the growth of various bacterial strains, making them candidates for new antibiotic therapies .

Applications in Peptide Synthesis

The incorporation of this compound into peptide synthesis processes allows for the creation of more stable and effective peptide-based drugs. The malonyl modification contributes to enhanced pharmacokinetic properties, including improved solubility and bioavailability .

Table 1: Comparison of Peptide Stability

| Peptide Type | Stability Against Proteolysis | Immunogenicity | Application Area |

|---|---|---|---|

| Natural Peptides | Low | Moderate | Traditional therapeutics |

| Retro-Inverso Peptides | High | High | Vaccines, Antimicrobials |

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the synthesis methods for this compound and exploring its full potential across various therapeutic areas. Future studies may include:

- In vivo efficacy studies to assess therapeutic outcomes.

- Development of novel formulations incorporating this compound for enhanced delivery.

- Exploration of combinatorial approaches with other therapeutic agents to maximize efficacy.

Eigenschaften

CAS-Nummer |

158156-78-6 |

|---|---|

Molekularformel |

C13H21N5O8 |

Molekulargewicht |

375.33 g/mol |

IUPAC-Name |

(2S)-2-[[3-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-oxopropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C13H21N5O8/c14-13(15)16-3-1-2-6(11(23)24)17-8(19)5-9(20)18-7(12(25)26)4-10(21)22/h6-7H,1-5H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H4,14,15,16)/t6-,7-/m0/s1 |

InChI-Schlüssel |

LTNGRNQXDWEGIR-BQBZGAKWSA-N |

SMILES |

C(CC(C(=O)O)NC(=O)CC(=O)NC(CC(=O)O)C(=O)O)CN=C(N)N |

Isomerische SMILES |

C(C[C@@H](C(=O)O)NC(=O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CN=C(N)N |

Kanonische SMILES |

C(CC(C(=O)O)NC(=O)CC(=O)NC(CC(=O)O)C(=O)O)CN=C(N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.